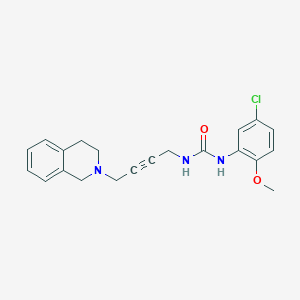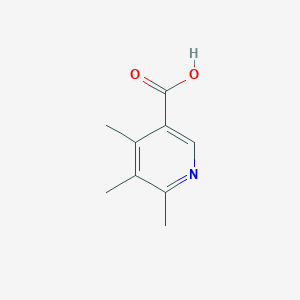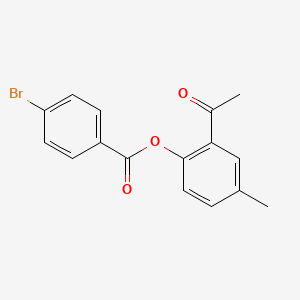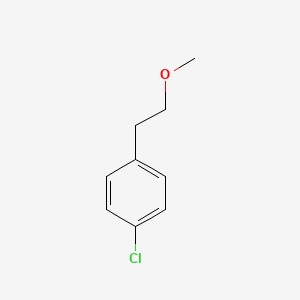
1-(5-chloro-2-methoxyphenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxyphenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on novel urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents, including compounds similar in structure to the one , has shown promising antiproliferative effects against various cancer cell lines. For instance, specific derivatives demonstrated moderate to strong activity against breast carcinoma MCF-7 cell lines, with certain compounds exhibiting extreme selectivity and high activity, suggesting potential as lead compounds in the development of breast carcinoma drugs. These compounds also showed high antioxidant activity and significant antimicrobial activity in vitro, highlighting their multifaceted therapeutic potential (Perković et al., 2016).
Receptor Antagonism
Isoquinoline and quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors. Structural affinity analysis revealed that specific substituents on the quinazoline or isoquinoline rings enhance adenosine A(3) receptor affinity. This suggests that these compounds, by virtue of their structure-activity relationships, could serve as potent and selective human adenosine A(3) receptor antagonists, offering a basis for further pharmacological exploration (van Muijlwijk-Koezen et al., 2000).
Synthetic Methodology
The development of synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a core structure in many isoquinoline alkaloids, underlines the importance of these compounds in drug discovery and development. These methodologies facilitate the synthesis of diverse urea derivatives, potentially expanding the repertoire of compounds for biological evaluation and therapeutic applications (Mujde, Özcan, & Balcı, 2011).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-27-20-9-8-18(22)14-19(20)24-21(26)23-11-4-5-12-25-13-10-16-6-2-3-7-17(16)15-25/h2-3,6-9,14H,10-13,15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBTUHTABKBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)
![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)
![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)

![1-(benzo[d]thiazol-2-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2968455.png)

![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)
![4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2968461.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2968463.png)

![Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2968466.png)
